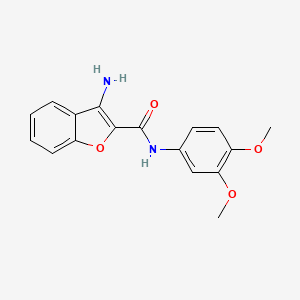

3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Description

3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a 3-amino substitution on the benzofuran core and a 3,4-dimethoxyphenyl group attached via an amide linkage.

Properties

IUPAC Name |

3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-21-13-8-7-10(9-14(13)22-2)19-17(20)16-15(18)11-5-3-4-6-12(11)23-16/h3-9H,18H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDDNJILDLHWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a benzofuran core substituted with an amino group and a methoxyphenyl moiety. Its structure is pivotal in determining its biological activity.

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of benzofuran derivatives, including this compound.

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| Roc-A | RPMI-7951 | 0.002 |

| Roc-A | kB cells | 0.006 |

| This compound | A549 (Lung) | TBD |

| HT-29 (Colon) | TBD |

Note: TBD indicates that specific data for this compound's IC50 is yet to be reported in the literature.

In vitro studies have shown that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated promising anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial potential of compounds containing the benzofuran structure has also been explored. Recent studies indicate that these compounds can exhibit both antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound 3 (similar structure) | 0.23–0.70 | Methicillin-resistant Staphylococcus aureus |

| Compound 9 (similar structure) | 0.06–0.47 | Candida albicans |

The minimum inhibitory concentration (MIC) values suggest that certain benzofuran derivatives can effectively inhibit the growth of resistant bacterial strains and pathogenic fungi . The mechanism of action is believed to involve the inhibition of key enzymes such as MurB in bacteria and lanosterol demethylase in fungi, which are critical for cell wall synthesis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways for cell survival and proliferation in cancer cells.

- Apoptosis Induction : Studies suggest that it could trigger apoptotic pathways, leading to programmed cell death in malignant cells.

- Antimicrobial Mechanisms : For antimicrobial activity, the compound likely disrupts microbial cell wall synthesis or function through specific enzyme interactions.

Case Studies

Recent literature has highlighted various case studies where benzofuran derivatives have been tested against multiple cancer and microbial strains:

- Anticancer Efficacy : A study demonstrated that a derivative with a similar structure significantly reduced viability in A549 lung cancer cells by targeting tubulin polymerization .

- Antibacterial Activity : Another investigation showed that compounds with methoxy substitutions exhibited enhanced activity against resistant strains like MRSA compared to traditional antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1): Synthesized via acid-catalyzed esterification of 4-(3,4-dimethoxyphenyl)butanoic acid in methanol .

1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide: This compound, cited in pharmacopeial standards, features a fluorophenyl group and a dimethylaminopropyl chain, enhancing lipophilicity and CNS penetration compared to the target compound .

Physicochemical and Pharmacological Comparisons

Research Findings and Limitations

- Gaps in Data: No peer-reviewed studies directly investigate the biological activity or stability of this compound. Predictions are extrapolated from benzofuran carboxamides with similar substituents.

- Structural Advantages: The 3-amino group may enhance solubility and target binding compared to non-amino analogs, but this remains untested.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.